molecular formula C24H21N3O5S2 B2680026 (Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-25-0

(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2680026
CAS No.: 850909-25-0
M. Wt: 495.57
InChI Key: CWGVJDZUAXVWJE-IZHYLOQSSA-N
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Description

(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of benzothiazole-imino-benzoic acid derivatives, including their metal complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have been explored. These complexes demonstrated antimicrobial activities against bacterial strains causing infections in various parts of the human body, indicating the potential utility of related benzothiazole derivatives in developing antimicrobial agents (Mishra et al., 2019).

Medicinal Chemistry Applications

  • Benzothiazole derivatives have been used as key building blocks in drug discovery, providing a versatile scaffold for the synthesis of compounds with varied biological activities. An elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, underscoring the compound's significance in medicinal chemistry (Durcik et al., 2020).

Catalysis and Chemical Transformations

  • The reaction of iminothiadiazolines with activated acetylenes was studied, highlighting a competitive pathway through hypervalent sulfurane and zwitterion. This research provides insight into the chemical behavior of thiazole derivatives under various conditions, which could be relevant for catalytic processes and the synthesis of complex organic compounds (Yamamoto et al., 1989).

Antimicrobial and Antifungal Activities

  • Novel 4-thiazolidinones and 1,3,4-oxadiazoles, along with related compounds, have been synthesized and evaluated for their antimycobacterial and antimicrobial activities. These compounds have shown potential as antimicrobial agents, with some demonstrating significant inhibition against Mycobacterium tuberculosis (Küçükgüzel et al., 2002).

Environmental Applications

  • A bacterial consortium capable of degrading the fungicide thiabendazole was isolated, demonstrating the potential for bioremediation of pollutants using microorganisms. This research highlights the environmental applications of microbial consortia in detoxifying harmful chemical compounds (Perruchon et al., 2017).

Properties

IUPAC Name

methyl 3-methyl-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-26-20-14-11-17(23(29)32-3)15-21(20)33-24(26)25-22(28)16-9-12-19(13-10-16)34(30,31)27(2)18-7-5-4-6-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGVJDZUAXVWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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